Cas no 1335-85-9 (Phenol,2-methyldinitro-)
Phenol,2-methyldinitro- structure
Product Name:Phenol,2-methyldinitro-
CAS No:1335-85-9
MF:C7H6N2O5
MW:198.13294172287
CID:171599
PubChem ID:3032394
Update Time:2025-04-19
Phenol,2-methyldinitro- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2-methyldinitro-
- 2-methyl-3,4-dinitrophenol
- DINITRO-O-CRESOL
- 2-Methyldinitrophenol
- o-Cresol, dinitro-
- Phenol, 2-methyldinitro- (9CI)
- Dinitro-2-methylphenol
- dinitrokresol
- NS00122373
- Phenol, 2-methyldinitro-
- DTXSID6073942
- SCHEMBL258792
- 1335-85-9
-
- Inchi: 1S/C7H6N2O5/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14/h2-3,10H,1H3
- InChI Key: IUOFDOCUNLJHFO-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C(=C1C)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 198.02768
- Monoisotopic Mass: 198.02767130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 112Ų
Experimental Properties
- PSA: 106.51
Phenol,2-methyldinitro- Related Literature
-
1. The rearrangement of aromatic nitro compounds. Part 2. The rearrangement of substituted nitrophenols in trifluoromethanesulphonic acidJohn V. Bullen,John H. Ridd J. Chem. Soc. Perkin Trans. 2 1990 1675
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